Enhanced Lipophilicity vs. Non-Fluorinated Parent Compound
The introduction of a fluorine atom at the 5-position of the indazole core significantly increases the compound's lipophilicity compared to its non-fluorinated analog, 1H-indazole-7-carboxylic acid. This is quantified by a computed XLogP3 value of 1.6 for 5-fluoro-1H-indazole-7-carboxylic acid [1] versus a value of 1.1 for the non-fluorinated comparator .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1H-indazole-7-carboxylic acid (XLogP3 = 1.1) |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Increased lipophilicity often correlates with improved passive membrane permeability, a critical factor for oral bioavailability and cellular target engagement in drug discovery.
- [1] PubChem. (2024). 5-Fluoro-1H-indazole-7-carboxylic acid. XLogP3: 1.6. View Source
